1-Bromo-4-(2,2-difluoropropyl)benzene CAS number 1099598-20-5
1-Bromo-4-(2,2-difluoropropyl)benzene CAS number 1099598-20-5
An In-Depth Technical Guide to 1-Bromo-4-(2,2-difluoropropyl)benzene (CAS: 1099598-20-5): Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-(2,2-difluoropropyl)benzene (CAS No. 1099598-20-5), a fluorinated aromatic compound of significant interest to the pharmaceutical and materials science sectors. The document details its physicochemical properties, outlines a plausible synthetic route with mechanistic insights, explores its reactivity and synthetic utility, and provides standardized protocols for its analysis and safe handling. The strategic incorporation of a gem-difluoroalkyl group and an aryl bromide "handle" makes this molecule a versatile building block for creating complex molecular architectures with potentially enhanced biological and material properties.
Introduction: The Strategic Value of Fluorinated Building Blocks
1-Bromo-4-(2,2-difluoropropyl)benzene is a specialized chemical intermediate characterized by a benzene ring substituted with a bromine atom and a 2,2-difluoropropyl group at the para position.[1][2] Its value in modern organic synthesis, particularly in drug development, stems from the unique properties imparted by its two key functional moieties.
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The Aryl Bromide Moiety : The bromine atom serves as a highly versatile functional handle. It is an excellent leaving group in a wide array of metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[3][4][5] This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, providing a robust platform for molecular elaboration.
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The gem-Difluoroalkyl Group : The difluoromethylene group (CF₂) is a critical bioisostere, often used as a substitute for a carbonyl group (C=O) or a methylene bridge (CH₂).[6] Its inclusion in a molecule can significantly enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity and pKa, and improve binding affinity to biological targets through favorable electrostatic interactions.[5][6]
This guide serves as a technical resource for researchers leveraging these properties for the design and synthesis of novel compounds.
Physicochemical and Spectroscopic Properties
The fundamental properties of 1-Bromo-4-(2,2-difluoropropyl)benzene are summarized below. While exhaustive experimental data is not publicly available, key identifiers are well-established, and spectral characteristics can be reliably predicted based on its structure.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 1099598-20-5 | [1][2][7][8] |
| Molecular Formula | C₉H₉BrF₂ | [1][2] |
| Molecular Weight | 235.07 g/mol | [1][2][8] |
| Purity | Typically ≥97% | [1][8] |
| InChI Key | VIEJQUIQUJATPR-UHFFFAOYSA-N | [1][8] |
| MDL Number | MFCD11226517 | [1][7][8] |
| Predicted Physical State | Liquid or low-melting solid at STP | Inferred from analogs[3][9] |
Predicted Analytical Data
For unambiguous structural verification, a combination of spectroscopic methods is essential. The following table outlines the expected data for this compound.
| Technique | Predicted Observations |
| ¹H NMR | Aromatic Region: Two doublets (AA'BB' system), integrating to 2H each, ~7.0-7.6 ppm. Aliphatic Region: A triplet for the -CH₂- group (~3.1 ppm) due to coupling with the gem-difluoro group, integrating to 2H. A triplet for the terminal -CH₃ group (~1.1 ppm), integrating to 3H. |
| ¹³C NMR | Aromatic Region: 4 signals expected. Aliphatic Region: Signals for -CH₂, -CH₃, and a characteristic triplet for the -CF₂- carbon (~124 ppm) due to strong one-bond C-F coupling. |
| ¹⁹F NMR | A single primary signal, likely a triplet, due to coupling with the adjacent methylene (-CH₂-) protons. |
| Mass Spec. (EI) | Molecular ion peaks (M⁺, M+2) of nearly equal intensity around m/z 234 and 236, characteristic of a monobrominated compound. Fragmentation would likely involve loss of Br, HF, and alkyl fragments. |
Synthesis and Mechanistic Considerations
While specific vendor synthesis routes are proprietary, a robust and logical pathway for the laboratory-scale preparation of 1-Bromo-4-(2,2-difluoropropyl)benzene can be designed from commercially available starting materials. The proposed three-step sequence leverages fundamental and reliable organic transformations.
Caption: A plausible three-step synthesis of 1-Bromo-4-(2,2-difluoropropyl)benzene.
Step-by-Step Synthesis Protocol
Step 1: Friedel-Crafts Acylation to form 1-Phenylpropan-1-one This reaction attaches the propyl backbone to the benzene ring. The use of an acyl chloride prevents the polyalkylation often seen with alkyl halides.
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To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in an inert solvent (e.g., dichloromethane), add propionyl chloride (1.0 eq.) dropwise.
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Stir the mixture for 15 minutes to form the acylium ion complex.
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Add benzene (2.0 eq.) dropwise, maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates consumption of the starting material.
-
Carefully quench the reaction by pouring it over crushed ice with concentrated HCl.
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Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude 1-phenylpropan-1-one by vacuum distillation.
Step 2: Deoxyfluorination to form 1-(2,2-Difluoropropyl)benzene This key step converts the ketone carbonyl into the gem-difluoro group. Diethylaminosulfur trifluoride (DAST) or similar reagents are effective for this transformation.
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In a fume hood, dissolve 1-phenylpropan-1-one (1.0 eq.) in anhydrous dichloromethane.
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Cool the solution to -78 °C (dry ice/acetone bath).
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Add DAST (1.2 eq.) dropwise via syringe. Caution: DAST is toxic and reacts violently with water.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Slowly quench the reaction by adding it to a saturated aqueous solution of NaHCO₃.
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Extract the product with dichloromethane, combine organic layers, wash with brine, and dry over Na₂SO₄.
-
Concentrate and purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 3: Electrophilic Aromatic Bromination The final step installs the bromine atom. The difluoropropyl group is an ortho-, para-director; the para product is expected to be major due to reduced steric hindrance.[10]
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Dissolve 1-(2,2-difluoropropyl)benzene (1.0 eq.) and iron(III) bromide (FeBr₃, 0.1 eq.) in a suitable solvent (e.g., CCl₄ or CH₂Cl₂).[10]
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Protect the reaction from light and cool to 0 °C.
-
Add a solution of bromine (Br₂, 1.05 eq.) in the same solvent dropwise. The red color of bromine should fade as it is consumed.
-
Stir at room temperature for 1-3 hours, monitoring by GC-MS.
-
Quench the reaction with an aqueous solution of sodium bisulfite to destroy excess bromine.
-
Separate the organic layer, wash sequentially with water and brine, and dry over Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the final product, 1-Bromo-4-(2,2-difluoropropyl)benzene, by vacuum distillation or column chromatography to yield the desired high-purity material.
Reactivity and Synthetic Utility
The true value of 1-Bromo-4-(2,2-difluoropropyl)benzene lies in its capacity to serve as a versatile precursor for more complex molecules. The aryl bromide is the primary site of reactivity for building molecular diversity.
Caption: Synthetic transformations enabled by the aryl bromide moiety.
These reactions are cornerstones of modern medicinal chemistry, allowing for the modular assembly of drug candidates.[5] The difluoropropyl group typically remains inert under these conditions, carrying its beneficial physicochemical properties into the final product.
Analytical Workflow for Quality Control
Ensuring the purity and identity of 1-Bromo-4-(2,2-difluoropropyl)benzene is critical for its use in synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing purity and confirming molecular weight.
Standard GC-MS Protocol
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Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup :
-
GC Column : Use a standard non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injection : Perform a splitless injection to maximize sensitivity.[11]
-
Temperature Program : Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas : Use helium at a constant flow rate.
-
-
MS Setup :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : Scan from m/z 40 to 400.
-
-
Data Analysis :
-
Identity Confirmation : Verify the retention time against a known standard. The mass spectrum should show the characteristic bromine isotope pattern at the molecular ion (m/z ~234/236).
-
Purity Assessment : Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
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Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, prudent laboratory practice dictates handling it with care, based on data from structurally similar halogenated aromatic compounds like 1-bromo-4-fluorobenzene.[12][13]
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Hazard Classification : Expected to be a flammable liquid and vapor.[12][14] May cause skin and serious eye irritation.[12][15] Harmful if inhaled.[12]
-
Personal Protective Equipment (PPE) :
-
Handling :
-
Storage :
-
First Aid :
Conclusion
1-Bromo-4-(2,2-difluoropropyl)benzene is a high-value synthetic intermediate whose utility is derived from the orthogonal reactivity of its aryl bromide handle and the desirable bioisosteric properties of its gem-difluoroalkyl group. Its strategic use enables researchers and drug development professionals to access novel chemical space and engineer molecules with enhanced properties. Understanding its synthesis, reactivity, and proper handling is paramount to unlocking its full potential in advancing science and technology.
References
- Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE.
-
Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
LookChem. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. Retrieved from [Link]
-
Supporting Information. (n.d.). Analysis Data for Compounds. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). 1-bromo-4-(2,2-difluoropropyl)benzene. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 1-Bromo-4-(difluoromethyl)benzene. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. Retrieved from [Link]
-
Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
NIST. (n.d.). 1-Bromo-4-propylbenzene. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times.
-
Hu, J., et al. (2021). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. Communications Chemistry, 4(1), 1-9. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-(2-methylpropoxy)benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel Direct Synthesis of (2,2-Difluorovinyl)benzenes from Aromatic Aldehydes. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of benzene. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(2,6-Dialkoxyphenyl)-benzo[b]furan Derivatives. Retrieved from [Link]
Sources
- 1. 1-Bromo-4-(2,2-difluoropropyl)benzene | 1099598-20-5 [sigmaaldrich.com]
- 2. 1-bromo-4-(2,2-difluoropropyl)benzene,(CAS# 1099598-20-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1099598-20-5 Cas No. | 1-Bromo-4-(2,2-difluoropropyl)benzene | Matrix Scientific [matrix.staging.1int.co.uk]
- 8. 1-Bromo-4-(2,2-difluoropropyl)benzene | 1099598-20-5 [sigmaaldrich.com]
- 9. innospk.com [innospk.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. 1-Bromo-4-fluorobenzene, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
